molecular formula C25H26N4O3S2 B319432 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319432
M. Wt: 494.6 g/mol
InChI Key: WIPAPINPNZHXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl core linked to a sulfonyl phenyl group and a carbamothioyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the sulfonyl phenyl group through a sulfonation reaction. The final step involves the formation of the carbamothioyl linkage using a suitable thiourea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The sulfonyl and carbamothioyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)benzamide
  • N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)phenylacetamide

Uniqueness

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea stands out due to its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N4O3S2/c1-28-15-17-29(18-16-28)34(31,32)23-13-11-22(12-14-23)26-25(33)27-24(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H2,26,27,30,33)

InChI Key

WIPAPINPNZHXBZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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